Sobetirome

Thyroid hormone receptor pharmacology TRβ selectivity Receptor binding affinity

For research programs requiring a well-characterized, liver-selective TRβ agonist, Sobetirome is the gold-standard benchmark. With its validated 10-fold TRβ/TRα selectivity, preferential hepatic accumulation, and existing human Phase I safety data, it provides a clean experimental system for lipid metabolism studies without cardiac confounders. Unlike eprotirome (cartilage toxicity) or less-characterized analogs, Sobetirome accelerates translational readiness. For CNS applications, inquire about the CNS-prodrug Sob-AM2 for enhanced brain penetration. Standard B2B shipping available.

Molecular Formula C20H24O4
Molecular Weight 328.4 g/mol
CAS No. 211110-63-3
Cat. No. B1681897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSobetirome
CAS211110-63-3
Synonyms(3,5-dimethyl-4-(4'-hydoxy-3'-isopropylbenzyl)phenoxy)acetic acid
GC 1 compound
GC-1
GC-1 compound
GC-1 cpd
QRX 431
QRX-431
QRX431
sobetirome
Molecular FormulaC20H24O4
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OCC(=O)O
InChIInChI=1S/C20H24O4/c1-12(2)17-9-15(5-6-19(17)21)10-18-13(3)7-16(8-14(18)4)24-11-20(22)23/h5-9,12,21H,10-11H2,1-4H3,(H,22,23)
InChIKeyQNAZTOHXCZPOSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sobetirome (GC-1, QRX-431, CAS 211110-63-3): TRβ-Selective Thyromimetic for Metabolic and Neurodegenerative Research


Sobetirome (GC-1, QRX-431) is a synthetic, non-halogenated thyromimetic that functions as a selective agonist of thyroid hormone receptor beta (TRβ). First developed in 1995, it represents a foundational member of the selective thyromimetic class, designed to uncouple the beneficial hepatic and central nervous system actions of thyroid hormone from the deleterious cardiac and bone effects mediated by TRα [1]. Sobetirome binds to TRβ1 with high affinity (Kd ~0.1 nM) and exhibits approximately 10-fold selectivity over TRα1 (Kd ~1.8 nM), a property that underlies its tissue-selective pharmacology [2]. Unlike endogenous thyroid hormone (T3), sobetirome lacks halogens, the biaryl ether oxygen, and the amino-acidic side chain—structural modifications that confer its TRβ selectivity and distinct physicochemical profile [3].

Why Sobetirome (GC-1) Cannot Be Replaced by Other TRβ Agonists or Endogenous T3


In-class TRβ agonists, including eprotirome (KB2115), resmetirom (MGL-3196), GC-24, and KB-141, exhibit substantial divergence in selectivity ratios, binding kinetics, tissue distribution, and clinical outcomes that preclude interchangeable use in research protocols. Endogenous T3 activates both TRα and TRβ with near-equal potency, producing confounding thyrotoxic effects on heart, muscle, and bone that obscure interpretation of hepatic or CNS-specific mechanisms [1]. Sobetirome's 10-fold TRβ/TRα selectivity, while lower than some newer analogs, is coupled with a unique tissue accumulation profile—preferential liver uptake—that is not fully replicated by compounds such as GC-24 (40-fold selectivity but lacking hepatic targeting) [2]. Critically, sobetirome's Phase I clinical safety data and its availability of CNS-penetrant prodrugs (e.g., Sob-AM2) provide a distinct translational value that alternative agonists at earlier developmental stages cannot match [3].

Sobetirome (GC-1) Quantitative Differentiation: Head-to-Head Evidence vs. Key Comparators


TRβ/TRα Selectivity: Sobetirome vs. Endogenous T3 and Resmetirom

Sobetirome exhibits a 10-fold binding selectivity for TRβ1 over TRα1, a critical differentiator from endogenous T3 which binds both isoforms with comparable affinity [1]. Specifically, sobetirome binds TRβ1 with a Kd of 0.1 nM and TRα1 with a Kd of 1.8 nM, yielding a selectivity ratio of approximately 18:1 [2]. In contrast, T3 displays Kd values of approximately 0.06 nM for both TRβ1 and TRα1 (ratio ~1:1) [3]. Compared to the newer clinical candidate resmetirom (MGL-3196), which demonstrates 28-fold selectivity in functional assays (EC50 0.21 μM for TRβ vs. 3.74 μM for TRα), sobetirome's absolute binding affinity for TRβ1 is significantly higher .

Thyroid hormone receptor pharmacology TRβ selectivity Receptor binding affinity

In Vivo Lipid Lowering Without Cardiac Chronotropy: Sobetirome vs. T3 in Murine Models

In a mouse model of hypothyroidism (induced by iodine-deficient diet plus 5-propyl-2-thiouracil), sobetirome (154 nmol/kg, i.p.) reduced plasma cholesterol levels without increasing heart rate, whereas T3 treatment produced equivalent lipid lowering but with significant tachycardia [1]. Additionally, in chow- and high-cholesterol-fed mice, sobetirome (97 nmol/kg, i.p.) reduced serum cholesterol and triglycerides while increasing hepatic SR-B1 levels and serum C4 (a bile acid synthesis marker), demonstrating a mechanism distinct from statins [2]. In cynomolgus monkeys, sobetirome reduced plasma cholesterol in a dose-dependent manner by up to 30% .

Dyslipidemia Cardiovascular safety Cholesterol lowering

Tissue Distribution: Hepatic Accumulation of Sobetirome vs. Systemic Exposure of GC-24

Sobetirome preferentially accumulates in the liver, a property that amplifies its functional TRβ selectivity beyond what receptor binding data alone would predict [1]. In contrast, the structurally related TRβ-selective agonist GC-24, despite a higher receptor selectivity ratio (40-fold), does not exhibit hepatic targeting and demonstrates activity in multiple tissues including brain [2]. The liver-to-heart concentration ratio of sobetirome is significantly elevated compared to T3, contributing to its cardiac-sparing profile [3].

Tissue selectivity Liver targeting Pharmacokinetics

Clinical Development Status and Human Safety Data: Sobetirome vs. Eprotirome and Resmetirom

Sobetirome completed Phase I clinical trials for dyslipidemia with excellent tolerability and no obvious harmful side effects, providing a human safety dataset not available for many preclinical TRβ agonists [1]. In contrast, eprotirome (KB2115), a structurally related TRβ-selective thyromimetic, advanced to Phase II-III trials but was terminated following the observation of cartilage defects in dogs after long-term administration [2]. Resmetirom (MGL-3196) has progressed further (Phase III completed, FDA-approved for NASH), but represents a different chemical series with distinct PK and selectivity profile [3]. Sobetirome also has a registered Phase I/II trial (NCT01787578) for X-linked adrenoleukodystrophy (X-ALD), evaluating safety and pharmacodynamics in a rare disease population [4].

Clinical trial Safety profile Translational research

CNS Prodrug Availability: Sob-AM2 vs. Parent Sobetirome for Neurodegenerative Applications

Sobetirome's utility in CNS applications is limited by modest brain penetration, but the development of Sob-AM2, a CNS-selective prodrug, dramatically enhances its translational value [1]. Sob-AM2 lowers CNS very long-chain fatty acids (VLCFAs) more potently than parent sobetirome in Abcd1 KO mice (a model of X-ALD) while reducing peripheral exposure and improving tolerability [2]. Sob-AM2 also promotes significant myelin repair in mouse demyelinating models and is progressing toward clinical trials for multiple sclerosis [3].

Blood-brain barrier Prodrug Demyelinating disease

Optimal Research and Industrial Use Cases for Sobetirome (GC-1) Based on Quantitative Evidence


Hepatic Lipid Metabolism Studies Requiring Cardiac-Sparing TRβ Activation

Investigators studying cholesterol homeostasis, reverse cholesterol transport, or bile acid synthesis in rodent models should select sobetirome over T3 or non-selective thyromimetics. Sobetirome's 10-fold TRβ/TRα selectivity, preferential liver accumulation, and demonstrated ability to reduce plasma cholesterol by up to 30% in primates without tachycardia provide a clean experimental system for isolating hepatic TRβ signaling [1]. This is particularly critical for studies of statin combination therapy or NASH models, where cardiac confounders would otherwise obscure interpretation [2].

Neurodegenerative Disease Research Leveraging CNS-Selective Prodrug Sob-AM2

For research programs focused on demyelinating diseases (multiple sclerosis) or X-linked adrenoleukodystrophy (X-ALD), sobetirome's CNS prodrug Sob-AM2 offers a validated tool with enhanced blood-brain barrier penetration and demonstrated myelin repair activity in mouse models [3]. Investigators should note that parent sobetirome has limited CNS penetration and should not be substituted for CNS applications; Sob-AM2 or alternative CNS-penetrant prodrugs are required to achieve meaningful brain exposure [4].

Investigational New Drug (IND)-Enabling Studies for TRβ-Targeted Therapeutics

Contract research organizations (CROs) and pharmaceutical development teams requiring a TRβ agonist with existing human Phase I safety data should prioritize sobetirome over preclinical-only comparators. Sobetirome's completed Phase I trials demonstrating excellent tolerability without harmful side effects provide a regulatory foundation that accelerates IND preparation [5]. This contrasts with eprotirome, which exhibited cartilage toxicity in dogs, and newer agents lacking human safety datasets [6].

Comparative TRβ Agonist Profiling for Structure-Activity Relationship (SAR) Studies

Medicinal chemistry groups developing next-generation TRβ agonists should utilize sobetirome as a benchmark compound for head-to-head comparisons. Its well-characterized selectivity ratio (10-fold), binding affinity (Kd 0.1 nM), tissue distribution profile, and clinical safety data provide a comprehensive reference against which novel analogs can be evaluated [7]. Differences in selectivity magnitude (e.g., GC-24: 40-fold; resmetirom: 28-fold), hepatic accumulation, and PK parameters can be directly benchmarked to sobetirome's established profile [8].

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